Cas no 1286729-01-8 (3-(3-Fluorophenyl)-5-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,2-thiazol-4-amine)

3-(3-Fluorophenyl)-5-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,2-thiazol-4-amine is a fluorinated thiazole derivative incorporating a substituted piperazine moiety, offering potential utility in medicinal chemistry and pharmacological research. Its structural features, including the 3-fluorophenyl and 3-methylphenylpiperazine groups, suggest possible interactions with biological targets such as receptors or enzymes. The thiazole core enhances stability and may influence binding affinity, while the fluorophenyl substituent could improve metabolic resistance. This compound may serve as a valuable intermediate or scaffold for developing bioactive molecules, particularly in CNS or GPCR-related studies. Proper handling under controlled conditions is advised due to its complex structure. Further characterization is recommended to confirm its specific applications.
3-(3-Fluorophenyl)-5-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,2-thiazol-4-amine structure
1286729-01-8 structure
Product Name:3-(3-Fluorophenyl)-5-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,2-thiazol-4-amine
CAS No:1286729-01-8
MF:C21H21FN4OS
MW:396.481046438217
CID:6291971
PubChem ID:52906084
Update Time:2025-06-08

3-(3-Fluorophenyl)-5-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,2-thiazol-4-amine Chemical and Physical Properties

Names and Identifiers

    • (4-amino-3-(3-fluorophenyl)isothiazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanone
    • [4-amino-3-(3-fluorophenyl)-1,2-thiazol-5-yl]-[4-(3-methylphenyl)piperazin-1-yl]methanone
    • 1286729-01-8
    • VU0627266-1
    • 3-(3-fluorophenyl)-5-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,2-thiazol-4-amine
    • F3407-4756
    • AKOS024486533
    • 3-(3-Fluorophenyl)-5-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,2-thiazol-4-amine
    • Inchi: 1S/C21H21FN4OS/c1-14-4-2-7-17(12-14)25-8-10-26(11-9-25)21(27)20-18(23)19(24-28-20)15-5-3-6-16(22)13-15/h2-7,12-13H,8-11,23H2,1H3
    • InChI Key: OYZNASMJQDJRRL-UHFFFAOYSA-N
    • SMILES: S1C(=C(C(C2C=CC=C(C=2)F)=N1)N)C(N1CCN(C2C=CC=C(C)C=2)CC1)=O

Computed Properties

  • Exact Mass: 396.142
  • Monoisotopic Mass: 396.142
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 3
  • Complexity: 545
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 90.7A^2
  • XLogP3: 4.4

3-(3-Fluorophenyl)-5-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,2-thiazol-4-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on 3-(3-Fluorophenyl)-5-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,2-thiazol-4-amine

Introduction to 3-(3-Fluorophenyl)-5-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,2-thiazol-4-amine and Its Significance in Modern Chemical Biology

The compound with the CAS number 1286729-01-8 is a highly specialized molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, formally known as 3-(3-Fluorophenyl)-5-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,2-thiazol-4-amine, represents a fascinating example of how structural complexity can be leveraged to develop novel therapeutic agents. Its unique chemical architecture, featuring a combination of fluorinated aromatic rings, piperazine moieties, and a thiazole core, makes it a promising candidate for further investigation in various biological pathways.

In recent years, the development of small molecules with precise targeting capabilities has been a cornerstone of drug discovery efforts. The presence of the 3-fluorophenyl group in this compound is particularly noteworthy, as fluorine substitution often enhances metabolic stability and binding affinity to biological targets. This feature has been extensively studied in the context of anticancer and anti-inflammatory agents, where fluorinated compounds have shown remarkable efficacy. The incorporation of the 4-(3-methylphenyl)piperazine-1-carbonyl moiety further contributes to the compound's pharmacological potential by introducing a secondary amine group that can interact with various biological receptors.

The thiazole ring, a well-known pharmacophore in medicinal chemistry, is another key structural element of this compound. Thiazole derivatives have been extensively explored for their antimicrobial, antifungal, and anti-inflammatory properties. The specific positioning of the 1,2-thiazol-4-amine group in this molecule suggests that it may exhibit unique interactions with biological targets compared to other thiazole-based compounds. This has prompted researchers to investigate its potential applications in treating neurological disorders, where thiazole derivatives have shown promise as modulators of neurotransmitter systems.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of small molecules with greater accuracy. These tools have been instrumental in understanding how the structural features of 3-(3-Fluorophenyl)-5-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,2-thiazol-4-amine contribute to its biological activity. For instance, studies using molecular dynamics simulations have revealed that the fluorine atom in the 3-fluorophenyl group plays a critical role in stabilizing the compound's binding to its target proteins. This insight has guided the optimization efforts aimed at enhancing its pharmacological properties.

In addition to its structural complexity, this compound has also been studied for its potential role in modulating key signaling pathways involved in diseases such as cancer and neurodegenerative disorders. The piperazine moiety, for example, is known to interact with serotonin and dopamine receptors, making it a valuable component in the development of drugs for mental health conditions. The combination of these pharmacophoric elements suggests that 3-(3-Fluorophenyl)-5-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,2-thiazol-4-amine could serve as a versatile scaffold for designing multifunctional therapeutics.

The synthesis of this compound represents another area of interest for synthetic chemists. The multi-step synthesis involves careful manipulation of functional groups to achieve the desired architecture. Recent innovations in synthetic methodologies have made it possible to produce complex molecules like this one with higher yields and purities. These advancements have not only facilitated the study of its biological properties but also opened new avenues for drug development.

Evaluation of this compound's pharmacokinetic profile is essential for determining its suitability for clinical applications. Studies have shown that fluorinated aromatic compounds often exhibit favorable pharmacokinetic properties due to their enhanced lipophilicity and metabolic stability. However, further research is needed to fully understand how these properties translate into clinical efficacy. Preclinical studies are currently underway to assess the safety and efficacy of 3-(3-Fluorophenyl)-5-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,2-thiazol-4-amine in animal models.

The integration of machine learning and artificial intelligence into drug discovery has also accelerated the development process for compounds like this one. AI-driven platforms can predict potential drug candidates based on their structural features and predict their biological activity with remarkable accuracy. These tools have been particularly useful in identifying novel analogs of existing drugs that may offer improved efficacy or reduced side effects.

In conclusion, 3-(3-Fluorophenyl)-5-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,2-thiazol-4-amine, identified by its CAS number 1286729-01-8, represents a significant advancement in the field of chemical biology and pharmaceutical research. Its unique structural features make it a promising candidate for further investigation into various therapeutic applications. As research continues to uncover new insights into its biological activity and pharmacokinetic properties, this compound holds great potential for contributing to the development of novel treatments for human diseases.

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